5-Bromo-2-butoxypyridine
Overview
Description
5-Bromo-2-butoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of pyridine derivatives, including 5-Bromo-2-butoxypyridine, can be achieved through the Suzuki cross-coupling reaction. This reaction involves the use of 5-bromo-2-methylpyridin-3-amine, either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide, with several arylboronic acids .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-butoxypyridine has been analyzed using various computational methods, including Density Functional Theory (DFT). These studies provide insights into the compound’s frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements .Chemical Reactions Analysis
The bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester, a compound similar to 5-Bromo-2-butoxypyridine, has been studied. The reaction was found to be a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis
5-Bromo-2-butoxypyridine is a liquid at room temperature. It has a molecular weight of 230.1 .Scientific Research Applications
Spectroscopic and Optical Studies : 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). Its non-linear optical properties were also explored using density functional theory (DFT) methods (Vural & Kara, 2017).
Synthesis of Molecular Structures : Research has been conducted on the synthesis of structures like 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3- dioxan-5-yl}pyridinium ylide using 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine, demonstrating the compound's utility in creating complex molecular structures (Kuhn, Al-Sheikh, & Steimann, 2003).
Preparation for Metal-Complexing Molecular Rods : 5-Brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, including 5-Bromo-2,2'-bipyridine derivatives, have been synthesized for the preparation of metal-complexing molecular rods, highlighting its application in materials science (Schwab, Fleischer, & Michl, 2002).
Antiviral Research : A study on the antiviral activity of C-5 substituted tubercidin analogues, including a 5-bromo derivative, showcased the potential of 5-Bromo-2-butoxypyridine related compounds in antiviral research (Bergstrom et al., 1984).
Suzuki Cross-Coupling Reaction : Research on the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine highlighted its role in creating new pyridine derivatives with potential biological activities (Ahmad et al., 2017).
Enzymatic Interaction Studies : An investigation into the interaction of monoclonal antibodies with pyrimidine bases, nucleosides, and DNA, using compounds like 5-bromo-2'-deoxyuridine, contributed to understanding the immunological aspects of DNA synthesis (Miller et al., 1986).
Synthesis of Antitumor Compounds : A study on the synthesis, crystal structure, and antitumor activity of the enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide demonstrated its application in the development of novel drugs (Zhou et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-butoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-3-6-12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKWVOXRHVREMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596653 | |
Record name | 5-Bromo-2-butoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-butoxypyridine | |
CAS RN |
158615-97-5 | |
Record name | 5-Bromo-2-butoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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